molecular formula C13H9F2NO B1463330 2-(3,5-Difluorobenzoyl)-4-methylpyridine CAS No. 1187167-05-0

2-(3,5-Difluorobenzoyl)-4-methylpyridine

Cat. No.: B1463330
CAS No.: 1187167-05-0
M. Wt: 233.21 g/mol
InChI Key: HGALWUGXGDLXSU-UHFFFAOYSA-N
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Description

2-(3,5-Difluorobenzoyl)-4-methylpyridine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a 3,5-difluorobenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Difluorobenzoyl)-4-methylpyridine typically involves the following steps:

  • Formation of 3,5-Difluorobenzoyl Chloride: This intermediate is often prepared by reacting 3,5-difluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

  • Coupling Reaction: The 3,5-difluorobenzoyl chloride is then coupled with 4-methylpyridine in the presence of a base such as triethylamine (Et₃N) to form the desired product.

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Difluorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles such as amines and halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives of the pyridine ring.

Scientific Research Applications

2-(3,5-Difluorobenzoyl)-4-methylpyridine has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in the study of biological systems and as a tool in molecular biology research.

  • Industry: The compound is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 2-(3,5-Difluorobenzoyl)-4-methylpyridine exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions. The compound may bind to receptors, enzymes, or other biomolecules, leading to a cascade of biological effects.

Comparison with Similar Compounds

  • 2-(3,5-Difluorobenzoyl)pyridine: Similar structure but without the methyl group.

  • 2-(3,5-Difluorobenzoyl)-3-methylpyridine: Similar structure but with the methyl group at a different position.

  • 2-(3,5-Difluorobenzoyl)-5-methylpyridine: Similar structure but with the methyl group at a different position.

Uniqueness: 2-(3,5-Difluorobenzoyl)-4-methylpyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 4-position provides distinct properties compared to similar compounds.

Properties

IUPAC Name

(3,5-difluorophenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-2-3-16-12(4-8)13(17)9-5-10(14)7-11(15)6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGALWUGXGDLXSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901224113
Record name (3,5-Difluorophenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901224113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187167-05-0
Record name (3,5-Difluorophenyl)(4-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Difluorophenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901224113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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